(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid
Description
(2E)-4-{[(tert-Butoxy)carbonyl]amino}-4-methylpent-2-enoic acid is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and an α,β-unsaturated carboxylic acid moiety. The Boc group serves to protect the amine functionality during synthetic processes, while the conjugated double bond (pent-2-enoic acid) confers reactivity toward nucleophilic additions and cycloadditions. This compound is likely utilized as a building block in peptide mimetics, medicinal chemistry, or as an intermediate in organic synthesis .
Properties
IUPAC Name |
(E)-4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(4,5)7-6-8(13)14/h6-7H,1-5H3,(H,12,15)(H,13,14)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLNQRXQTDSQHQ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: Carbodiimides (e.g., EDC, DCC), HOBt, HATU
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Deprotection: The free amino acid derivative
Coupling: Peptides and peptide derivatives
Substitution: Substituted amino acid derivatives
Scientific Research Applications
(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and drug candidates.
Bioconjugation: Utilized in the modification of biomolecules for various applications, including imaging and diagnostics.
Material Science: Applied in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic procedures and can be selectively removed under acidic conditions to reveal the free amino group. This allows for the stepwise construction of complex molecules, such as peptides, with high precision.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to a family of Boc-protected amino acid derivatives with α,β-unsaturated carboxylic acid backbones. Key structural variations among analogs include substituents on the amino group, backbone length, and additional functional groups. Below is a comparative analysis of structurally related compounds:
Key Findings from Comparative Studies
Steric and Electronic Effects: The 4-methyl group in the target compound reduces conformational flexibility compared to analogs like 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid, which features a flexible ethyl linker . The trifluoromethyl group in 2-[(tert-Butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid increases acidity (pKa ~3.5 vs.
Reactivity: The α,β-unsaturated acid moiety enables Michael additions or Diels-Alder reactions, whereas ester derivatives (e.g., Ethyl (2E)-4-[(tert-butoxycarbonyl)amino]but-2-enoate) are more stable under acidic conditions but require hydrolysis for activation .
Biological Relevance: The biphenyl analog (R,E)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid exhibits higher structural complexity, making it suitable for targeting hydrophobic binding pockets in enzymes or receptors . Compounds with trifluoromethyl groups (e.g., 2-[(tert-Butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid) show improved metabolic stability in pharmacokinetic studies .
Synthetic Accessibility :
- All analogs share common synthetic routes involving Boc protection of amines, followed by coupling or condensation reactions (e.g., via methods similar to Reference Examples 87 and 88 in ) .
Biological Activity
(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid, commonly referred to as Boc-protected amino acid, is an important compound in organic synthesis, particularly in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, allowing for selective reactions during the synthesis of complex molecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
- Molecular Formula : C11H19NO4
- CAS Number : 181645-94-3
- Structure : The compound features a double bond between carbon atoms at positions 2 and 3, contributing to its reactivity in various chemical reactions.
The primary biological activity of this compound arises from its role in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for controlled deprotection under acidic conditions. This mechanism facilitates:
- Peptide Bond Formation : The compound can react with other amino acids or peptide derivatives to form peptide bonds.
- Selective Deprotection : Under acidic conditions, such as treatment with trifluoroacetic acid (TFA), the Boc group can be removed, yielding free amino acids for further reactions.
Applications in Research
The compound has several applications across various fields:
- Peptide Synthesis : It is widely used as a building block for synthesizing peptides and proteins.
- Drug Development : The compound plays a crucial role in developing peptide-based drugs and drug candidates.
- Bioconjugation : It is utilized in modifying biomolecules for imaging and diagnostic applications.
- Material Science : The compound contributes to the development of novel materials with specific properties.
Comparative Analysis with Similar Compounds
| Compound Name | Protecting Group | Stability | Application |
|---|---|---|---|
| (2E)-4-{[(benzyloxy)carbonyl]amino}-4-methylpent-2-enoic acid | Cbz | Moderate | Peptide synthesis |
| (2E)-4-{[(9-fluorenylmethoxy)carbonyl]amino}-4-methylpent-2-enoic acid | Fmoc | High | Peptide synthesis |
| This compound | Boc | High | Peptide synthesis |
The Boc group is preferred due to its stability under basic conditions and ease of removal under acidic conditions, making it particularly useful where selective deprotection is required.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various biological assays:
- Peptide Synthesis Efficiency : A study demonstrated that using Boc-protected amino acids resulted in higher yields compared to other protecting groups during peptide coupling reactions.
- Drug Development Applications : Research has shown that derivatives of this compound exhibit promising results in inhibiting specific enzymes related to disease pathways, indicating potential therapeutic applications.
- Bioconjugation Studies : The compound has been successfully employed in bioconjugation reactions, enhancing the delivery efficiency of therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
